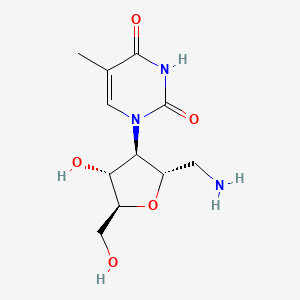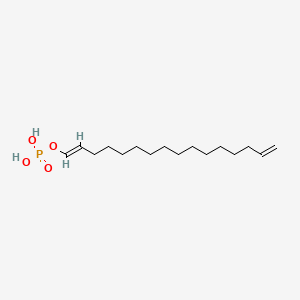
Einecs 265-486-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 265-486-0, also known as Distillates (petroleum), hydrotreated light, is a complex combination of hydrocarbons obtained by treating a petroleum fraction with hydrogen in the presence of a catalyst. This compound is primarily composed of hydrocarbons with carbon numbers predominantly in the range of C9 through C16. It is commonly used in various industrial applications due to its solvent properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Einecs 265-486-0 involves the hydroprocessing of petroleum fractions. This process includes:
Hydrotreating: The petroleum fraction is treated with hydrogen gas in the presence of a catalyst, typically a metal such as nickel or molybdenum.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar hydrotreating process. The petroleum feedstock is continuously fed into a reactor where it undergoes hydrotreating. The treated product is then separated into different fractions based on boiling points, with the desired fraction being collected and further refined if necessary .
Analyse Chemischer Reaktionen
Types of Reactions
Einecs 265-486-0 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the hydrocarbons, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically resulting in the formation of alkanes or alkenes.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or air, and catalysts such as cobalt or manganese salts. Conditions typically involve moderate temperatures (100-200°C).
Reduction: Common reagents include hydrogen gas and catalysts such as palladium or platinum. Conditions typically involve high temperatures (200-300°C) and pressures.
Substitution: Common reagents include halogens (chlorine, bromine) and catalysts such as iron or aluminum chloride.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Halogenated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Einecs 265-486-0 has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Utilized in the formulation of pharmaceutical products.
Industry: Used in the production of paints, coatings, and cleaning agents.
Wirkmechanismus
The mechanism of action of Einecs 265-486-0 primarily involves its solvent properties. It can dissolve a wide range of organic compounds, making it useful in various applications. The molecular targets and pathways involved include the disruption of intermolecular forces in solutes, leading to their dissolution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Einecs 265-149-8: Distillates (petroleum), hydrotreated light naphthenic.
Einecs 265-169-7: Distillates (petroleum), solvent-dewaxed heavy paraffinic.
Uniqueness
Einecs 265-486-0 is unique due to its specific carbon number range (C9-C16) and its balanced composition of paraffins, naphthenes, and aromatics. This composition provides it with a distinct set of physical and chemical properties, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
65122-28-3 |
|---|---|
Molekularformel |
C16H31O4P |
Molekulargewicht |
318.39 g/mol |
IUPAC-Name |
[(1E)-hexadeca-1,15-dienyl] dihydrogen phosphate |
InChI |
InChI=1S/C16H31O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19/h2,15-16H,1,3-14H2,(H2,17,18,19)/b16-15+ |
InChI-Schlüssel |
LGLHDPQNKALVEX-FOCLMDBBSA-N |
Isomerische SMILES |
C=CCCCCCCCCCCCC/C=C/OP(=O)(O)O |
Kanonische SMILES |
C=CCCCCCCCCCCCCC=COP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


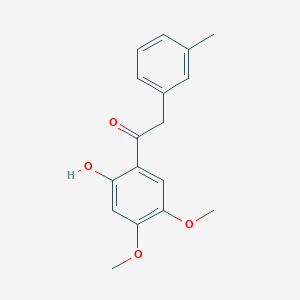
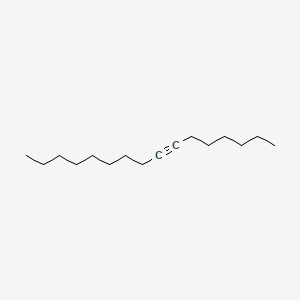
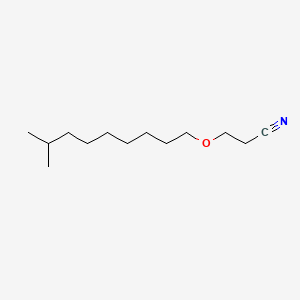
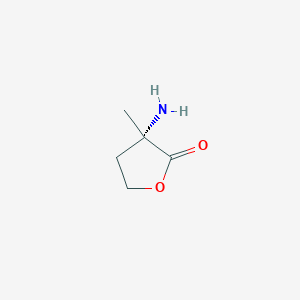
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid](/img/structure/B13779943.png)
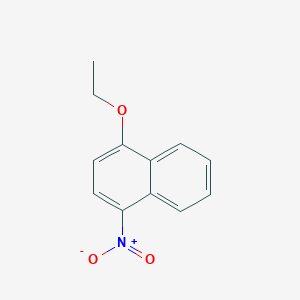
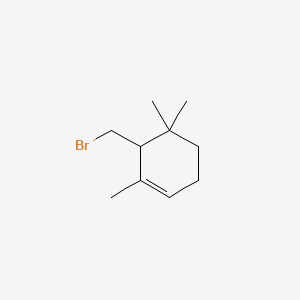


![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)
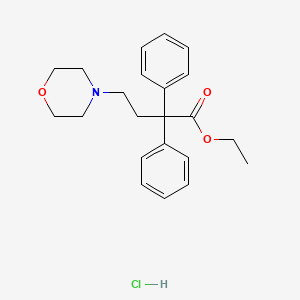
![5-[(Z)-2-iodoethenyl]-1,3-benzodioxole](/img/structure/B13779985.png)
![3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one](/img/structure/B13779986.png)
